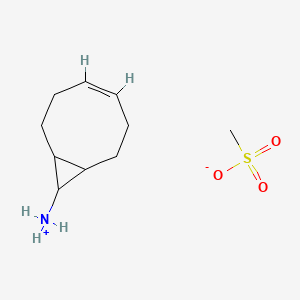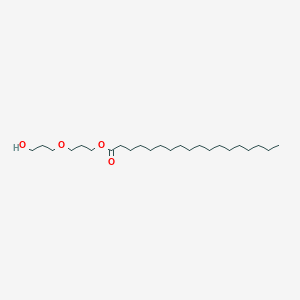
Pyridinium, 1,1'-methylenebis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 1,1’-methylenebis-: is a chemical compound that belongs to the class of pyridinium salts. These salts are characterized by the presence of a pyridinium cation, which is the conjugate acid of pyridine. Pyridinium salts are known for their aromatic properties and are widely used in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyridinium, 1,1’-methylenebis- can be synthesized through the reaction of pyridine with formaldehyde and a suitable acid. The reaction typically involves the formation of a methylene bridge between two pyridinium rings. The process can be carried out under mild conditions, often at room temperature, and may require a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of pyridinium salts, including Pyridinium, 1,1’-methylenebis-, often involves large-scale reactions using automated systems. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridinium, 1,1’-methylenebis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the pyridinium cation to its corresponding pyridine derivative.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts .
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce a wide range of functionalized pyridinium compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: Pyridinium, 1,1’-methylenebis- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules and is often employed in the development of new synthetic methodologies .
Biology: In biological research, pyridinium salts are used as probes to study enzyme mechanisms and as inhibitors of specific biochemical pathways. They are also utilized in the design of new drugs and therapeutic agents .
Medicine: Its unique chemical properties make it a valuable tool in drug discovery and development .
Industry: In industrial applications, pyridinium salts are used as catalysts, surfactants, and corrosion inhibitors. They play a crucial role in various manufacturing processes, including the production of polymers, coatings, and specialty chemicals .
Wirkmechanismus
The mechanism of action of Pyridinium, 1,1’-methylenebis- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the accumulation of specific metabolites and disrupt normal cellular processes .
Vergleich Mit ähnlichen Verbindungen
N-Methylpyridinium: A simple pyridinium salt with a single methyl group attached to the nitrogen atom.
Pyridinium Chlorochromate: A pyridinium salt used as an oxidizing agent in organic synthesis.
Pyridinium Ylides: Compounds containing a pyridinium cation and a ylide moiety, used in various synthetic applications
Uniqueness: Pyridinium, 1,1’-methylenebis- is unique due to its methylene bridge connecting two pyridinium rings. This structural feature imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
86042-69-5 |
|---|---|
Molekularformel |
C11H12N2+2 |
Molekulargewicht |
172.23 g/mol |
IUPAC-Name |
1-(pyridin-1-ium-1-ylmethyl)pyridin-1-ium |
InChI |
InChI=1S/C11H12N2/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-10H,11H2/q+2 |
InChI-Schlüssel |
JOICOUCDZBPSHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=[N+](C=C1)C[N+]2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


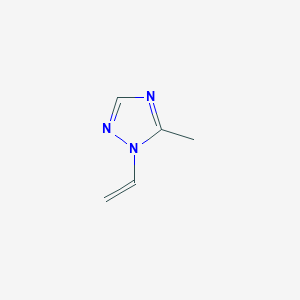
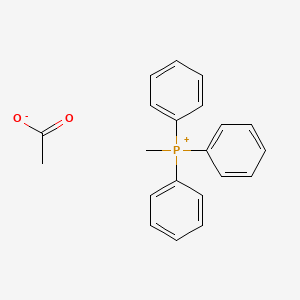

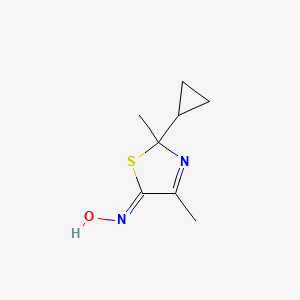

![1,1'-[1,3-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14428519.png)
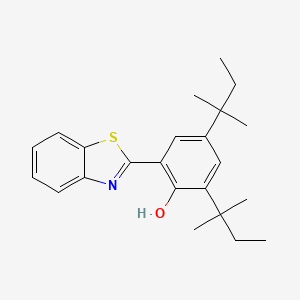
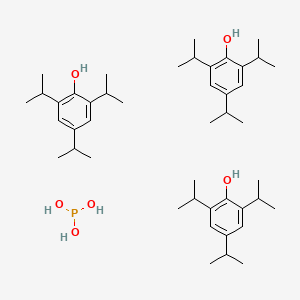


![Chloro(difluoro)[(trifluoromethyl)selanyl]methane](/img/structure/B14428543.png)
